molecular formula C10H17N3O3 B14187991 6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide CAS No. 919832-74-9

6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide

Cat. No.: B14187991
CAS No.: 919832-74-9
M. Wt: 227.26 g/mol
InChI Key: JDAWBTLWBLIWQE-UHFFFAOYSA-N
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Description

6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide is a complex organic compound that features both an amino group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The amino group can be introduced via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while reduction can lead to amine derivatives.

Scientific Research Applications

6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide involves its interaction with specific molecular targets. The oxazole ring and amino group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide is unique due to its specific combination of functional groups and the presence of the oxazole ring

Properties

CAS No.

919832-74-9

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

6-amino-N-[(3-oxo-1,2-oxazol-5-yl)methyl]hexanamide

InChI

InChI=1S/C10H17N3O3/c11-5-3-1-2-4-9(14)12-7-8-6-10(15)13-16-8/h6H,1-5,7,11H2,(H,12,14)(H,13,15)

InChI Key

JDAWBTLWBLIWQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CNC(=O)CCCCCN

Origin of Product

United States

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